molecular formula C18H22N4O B11134233 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone

1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone

Cat. No.: B11134233
M. Wt: 310.4 g/mol
InChI Key: IELLUNYUVMSNBC-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone is a complex organic compound that features a piperidine ring substituted with a phenyl group and a pyrimidinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Substitution with Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of Pyrimidinylamino Group: The pyrimidinylamino group is attached through nucleophilic substitution reactions, often using pyrimidine derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-butanone
  • 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-pentanone

Uniqueness

1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

1-(4-phenylpiperidin-1-yl)-3-(pyrimidin-2-ylamino)propan-1-one

InChI

InChI=1S/C18H22N4O/c23-17(7-12-21-18-19-10-4-11-20-18)22-13-8-16(9-14-22)15-5-2-1-3-6-15/h1-6,10-11,16H,7-9,12-14H2,(H,19,20,21)

InChI Key

IELLUNYUVMSNBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CCNC3=NC=CC=N3

Origin of Product

United States

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